molecular formula C9H16O2 B14331155 Non-2-yne-1,4-diol CAS No. 98262-70-5

Non-2-yne-1,4-diol

Cat. No.: B14331155
CAS No.: 98262-70-5
M. Wt: 156.22 g/mol
InChI Key: YLEIGAZAABEZHV-UHFFFAOYSA-N
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Description

Conformational Analysis of Non-2-yne-1,4-diol

The carbon atoms of the triple bond in this compound are sp-hybridized. solubilityofthings.comunacademy.com This hybridization results in a linear geometry for the C-C≡C-C segment of the molecule, with bond angles of approximately 180°. solubilityofthings.comunacademy.comwikipedia.org This linear, rod-like structure is a defining characteristic of alkynes. unacademy.comwikipedia.org The carbon-carbon triple bond itself is shorter and stronger than corresponding double or single bonds. unacademy.comwikipedia.org

Table 1: Comparison of Carbon-Carbon Bond Properties

Bond TypeHybridizationBond Length (approximate)Bond Strength (approximate)Geometry
Triple Bond (Alkyne)sp121 pm unacademy.com839 kJ/mol unacademy.comLinear solubilityofthings.comunacademy.com
Double Bond (Alkene)sp²134 pm unacademy.com614 kJ/molTrigonal Planar
Single Bond (Alkane)sp³153 pm unacademy.com348 kJ/molTetrahedral

Data sourced from various chemical literature.

The nine-carbon backbone of this compound provides a degree of conformational flexibility. ontosight.ai The single C-C bonds within the nonane (B91170) chain can rotate, allowing the chain to adopt various spatial arrangements. This flexibility, however, is constrained by the rigid linear geometry of the alkyne group. The interplay between the flexible alkyl chain and the rigid alkyne moiety results in a molecule with distinct regions of structural character.

Stereochemical Considerations and Isomerism in Alkynediols

The structure of this compound and its derivatives gives rise to several possibilities for stereoisomerism.

Reduction of the alkyne triple bond in this compound to a double bond can lead to the formation of either a cis or trans alkene. wikipedia.org The stereochemical outcome of this reduction is highly dependent on the reaction conditions. For instance, reduction using a Lindlar catalyst typically results in the cis isomer, while using sodium in liquid ammonia (B1221849) yields the trans isomer. pressbooks.publibretexts.org

Cis Isomer: The substituent groups are on the same side of the double bond.

Trans Isomer: The substituent groups are on opposite sides of the double bond. wikipedia.org

The formation of these geometric isomers is a critical consideration in synthetic chemistry, as they can have different physical and biological properties.

The carbon atom at position 4 in this compound, which is bonded to a hydroxyl group, a hydrogen atom, the alkyne group, and a pentyl group, is a chiral center. libretexts.orgkhanacademy.org A molecule with a single chiral center can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org

When this compound is synthesized, it may be produced as a racemic mixture, containing equal amounts of both enantiomers. For certain applications, particularly in pharmaceuticals, it is often necessary to have a single, pure enantiomer. This can be achieved through chiral resolution or by using chiral derivatizing agents. wikipedia.org These agents react with the enantiomers to form diastereomers, which have different physical properties and can be separated by techniques like chromatography. wikipedia.org The enantiomeric purity of a sample can be determined using methods such as NMR spectroscopy with chiral shift reagents or chromatography on a chiral stationary phase. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98262-70-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-2-yne-1,4-diol

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h9-11H,2-4,6,8H2,1H3

InChI Key

YLEIGAZAABEZHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCO)O

Origin of Product

United States

Molecular Architecture and Its Ramifications for Chemical Reactivity

Electronic Structure and Bonding Characteristics of the Carbon-Carbon Triple Bond and Hydroxyl Groups

The distinct chemical behavior of Non-2-yne-1,4-diol is fundamentally rooted in the electronic and bonding characteristics of its two primary functional groups: the carbon-carbon triple bond (alkyne) and the hydroxyl (-OH) groups. The interplay of these features governs the molecule's reactivity and its utility as a versatile chemical intermediate. ontosight.ai

The carbon-carbon triple bond is a region of high electron density, composed of one strong sigma (σ) bond and two weaker pi (π) bonds. nagwa.com The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. libretexts.org This hybridization involves the mixing of one s and one p orbital, leaving two p orbitals on each carbon to overlap and form the two π bonds. The sigma bond is formed by the head-on overlap of the sp hybrid orbitals. nagwa.com This arrangement leads to a cylindrical electron cloud around the axis of the bond.

The presence of the two π bonds makes the alkyne group susceptible to electrophilic addition reactions. The electron-rich nature of the triple bond allows it to act as a nucleophile, reacting with a variety of electrophiles. However, the reactivity of the alkyne in this compound is modulated by the presence of the adjacent hydroxyl groups.

The hydroxyl groups, with their electronegative oxygen atoms, exert an electron-withdrawing inductive effect (-I effect) on the neighboring carbon atoms. This effect can influence the electron density of the triple bond, potentially making it less nucleophilic compared to a simple internal alkyne. The oxygen atom also possesses lone pairs of electrons, which can participate in resonance, although this effect is less pronounced in this aliphatic system compared to aromatic compounds.

A key feature of the hydroxyl groups is their ability to engage in hydrogen bonding. solubilityofthings.com Intramolecular hydrogen bonding can occur between the two hydroxyl groups, or intermolecularly with other molecules of this compound or with solvent molecules. This hydrogen bonding capability significantly influences the physical properties of the compound, such as its boiling point and solubility in polar solvents like water and ethanol. solubilityofthings.comatamankimya.com

The electronic interplay between the alkyne and hydroxyl groups dictates the molecule's reactivity in various chemical transformations. For instance, the hydroxyl groups can be protonated under acidic conditions, forming good leaving groups and facilitating nucleophilic substitution or elimination reactions. Conversely, in the presence of a strong base, the acidic protons of the hydroxyl groups can be abstracted, forming alkoxides which are potent nucleophiles.

The unique arrangement of a triple bond and two hydroxyl groups in this compound allows for a range of selective transformations. The reactivity can be directed towards either the alkyne or the hydroxyl groups, or involve both in concerted or sequential reaction pathways, leading to the synthesis of diverse and complex molecular architectures. researchgate.net

Below are interactive data tables summarizing key electronic and bonding parameters for the functional groups in this compound and a related, simpler alkynediol, But-2-yne-1,4-diol, for comparative purposes.

Table 1: Electronic and Bonding Characteristics of Functional Groups in this compound

Functional GroupKey AtomsHybridizationBond CompositionElectronic Effect
AlkyneC2, C3sp1 σ bond, 2 π bondsNucleophilic (electron-rich)
HydroxylO, Hsp³ (Oxygen)1 σ bond (O-H)Inductive (-I), Hydrogen bonding

Table 2: Comparative Properties of this compound and But-2-yne-1,4-diol

PropertyThis compoundBut-2-yne-1,4-diol
Molecular Formula C₉H₁₆O₂ nih.govC₄H₆O₂ nih.gov
Molecular Weight ( g/mol ) 156.22 nih.gov86.09 nih.gov
IUPAC Name This compound nih.govbut-2-yne-1,4-diol nih.gov
Solubility Soluble in polar solventsSoluble in water and polar organic solvents atamankimya.com

Reactivity Profiles and Transformative Derivatization Chemistry of Non 2 Yne 1,4 Diol

Alkyne Functional Group Transformations

The carbon-carbon triple bond in non-2-yne-1,4-diol is a key site for a variety of chemical transformations, most notably catalytic hydrogenation and electrophilic addition reactions.

Catalytic Hydrogenation Dynamics

Catalytic hydrogenation is a widely used method for the reduction of alkynes. drhazhan.com The process involves the addition of hydrogen across the triple bond in the presence of a metal catalyst. masterorganicchemistry.com Depending on the reaction conditions and the catalyst employed, this can lead to either partial reduction to an alkene or complete reduction to an alkane. libretexts.org

The partial hydrogenation of an alkyne, such as this compound, can be controlled to yield a cis-alkenediol. libretexts.org This stereoselective reduction is typically achieved using a "poisoned" or deactivated catalyst, with Lindlar's catalyst being a prominent example. libretexts.orgthieme-connect.de The catalyst facilitates the syn-addition of two hydrogen atoms to the same side of the alkyne, resulting in the formation of a cis-alkene. libretexts.org The first step of this hydrogenation is generally faster than the second, allowing for the reaction to be stopped at the alkene stage under specific conditions. youtube.com Research has shown that a 1% Pd/CaCO3–NH3 catalyst system can be used for the selective hydrogenation of 2-butyne-1,4-diol (B31916) to cis-2-butene-1,4-diol. researchgate.net

Complete hydrogenation of the alkyne functionality in this compound results in the formation of the corresponding saturated diol, nonane-1,4-diol. This is achieved using highly active metal catalysts such as platinum, palladium, or nickel. libretexts.org These catalysts are so effective that the intermediate alkene is typically not isolated during the reaction. libretexts.org Two equivalents of hydrogen gas (H2) are added across the two pi bonds of the alkyne. libretexts.org Industrially, the production of butane-1,4-diol involves the catalytic hydrogenation of 2-butyne-1,4-diol at temperatures between 403–433 K and high pressures. researchgate.net

A variety of heterogeneous catalysts based on palladium, platinum, and nickel are used for the hydrogenation of alkynes. thieme-connect.de

Palladium (Pd): Palladium-based catalysts are the most widely used for the cis-selective partial reduction of alkynes. thieme-connect.de Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is a classic example. libretexts.org The quinoline serves to deactivate the catalyst just enough to prevent the complete hydrogenation to an alkane. libretexts.org Palladium on carbon (Pd/C) is also a common and effective catalyst for complete hydrogenation. libretexts.org

Platinum (Pt): Platinum catalysts are highly effective for the complete hydrogenation of alkynes to alkanes. libretexts.org For instance, the hydrogenation of 2-butyne-1,4-diol using a 1% Pt/CaCO3 catalyst can selectively yield either 2-butene-1,4-diol (B106632) or butane-1,4-diol depending on the reaction conditions. researchgate.net

Nickel (Ni): Finely dispersed nickel, such as Raney nickel, is another catalyst used for the complete hydrogenation of alkynes. libretexts.org Nickel-based catalysts have also been employed for the hydrogenation of 2-butyne-1,4-diol. researchgate.net

Table 1: Common Catalyst Systems for Alkyne Hydrogenation

Catalyst System Type of Hydrogenation Primary Product Reference
Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) Selective Semihydrogenation Cis-Alkenediol libretexts.org
Palladium on Carbon (Pd/C) Complete Hydrogenation Saturated Diol libretexts.org
Platinum (Pt) Complete Hydrogenation Saturated Diol libretexts.org
Raney Nickel (Ni) Complete Hydrogenation Saturated Diol libretexts.org
1% Pt/CaCO₃ Selective or Complete Hydrogenation 2-Butene-1,4-diol or Butane-1,4-diol researchgate.net
1% Pd/CaCO₃–NH₃ Selective Semihydrogenation Cis-2-Butene-1,4-diol researchgate.net

The mechanism of catalytic hydrogenation of alkynes is a surface-based reaction. libretexts.org The process generally follows these steps:

The alkyne and hydrogen molecules are adsorbed onto the surface of the metal catalyst. youtube.com

The H-H bond in the hydrogen molecule is cleaved, forming metal-hydride bonds. masterorganicchemistry.com

A hydrogen atom is transferred from the metal surface to one of the carbon atoms of the alkyne, forming a metal-alkenyl complex. This step is reversible. youtube.com

A second hydrogen atom is then transferred to the adjacent carbon atom, leading to the formation of the alkene, which then desorbs from the catalyst surface. youtube.com

In the case of complete hydrogenation, the alkene intermediate remains adsorbed and undergoes further hydrogenation to the alkane. libretexts.org

Kinetic studies have shown that the hydrogenation of alkynes can be complex. For instance, with Wilkinson's catalyst (a homogeneous rhodium catalyst), the initial dissociation of a triphenylphosphine (B44618) ligand is a key step in the reaction mechanism. rsc.orgresearchgate.net The rate of hydrogenation of the alkyne to the alkene can be only marginally faster than the subsequent hydrogenation to the alkane, making selective partial hydrogenation challenging with this particular catalyst. rsc.orgresearchgate.net The reaction rate can also be influenced by factors such as hydrogen pressure and the concentrations of the substrate and catalyst. researchgate.net

Catalyst Systems for Hydrogenation (e.g., Palladium, Platinum, Nickel-based)

Electrophilic Addition Reactions Across the Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. libretexts.org These reactions proceed via the formation of a carbocation intermediate. The addition of an electrophile to one of the terminal carbons of a conjugated diene system, for example, generates a stabilized allyl cation through charge delocalization. libretexts.org This delocalization can lead to the formation of both 1,2- and 1,4-addition products. libretexts.org While specific studies on electrophilic addition to this compound are not extensively detailed in the provided search results, the general principles of alkyne chemistry suggest that it would undergo such reactions. For instance, the reaction with hydrogen halides (HX) or halogens (X₂) would be expected to occur.

Halogenation and Hydrohalogenation

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization, Click Chemistry)

Hydroxyl Functional Group Transformations

The primary (C1) and secondary (C4) hydroxyl groups of this compound exhibit typical alcohol reactivity, allowing for a range of modifications. ontosight.aichemistrysteps.com

Esterification : The hydroxyl groups can be converted to esters through reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or acid anhydrides in the presence of a base. smolecule.com It is possible to selectively react the more accessible primary hydroxyl group or to convert both hydroxyls into a diester. These ester derivatives can have significantly different physical and chemical properties compared to the parent diol.

Etherification : The formation of ethers can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. This process can be used to introduce alkyl chains at the C1 and C4 oxygen atoms.

Reaction Type Reagent Functional Group Formed Product Example (at C1 position)
EsterificationAcetyl ChlorideEster1-Acetoxy-non-2-yn-4-ol
EtherificationSodium Hydride, then Methyl IodideEther1-Methoxy-non-2-yn-4-ol

The oxidation of the hydroxyl groups in this compound can lead to different products depending on the type of alcohol and the oxidizing agent used. wikipedia.org

The primary alcohol at the C1 position can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC). Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in acid), will further oxidize the primary alcohol to a carboxylic acid. wikipedia.orgresearchgate.net

The secondary alcohol at the C4 position can be oxidized to a ketone using a variety of common oxidizing agents, including PCC, chromic acid, or via Swern or Dess-Martin periodinane oxidations. wikipedia.org

It is possible to achieve selective oxidation of one hydroxyl group over the other by choosing appropriate reagents and reaction conditions. Complete oxidation of both alcohol groups would yield a keto-carboxylic acid. The oxidative cleavage of vicinal (1,2) diols is a known process, but for 1,4-diols like this compound, the oxidation typically occurs at the alcohol functional groups without cleaving the carbon skeleton. organic-chemistry.orgorganic-chemistry.orgrsc.org

Alcohol Position Reagent Product Functional Group
C1 (Primary)Pyridinium Chlorochromate (PCC)Aldehyde
C1 (Primary)Potassium Permanganate (KMnO₄)Carboxylic Acid
C4 (Secondary)Chromic Acid (H₂CrO₄)Ketone

Formation of Cyclic Derivatives and Heterocycles

The unique structural arrangement of this compound, featuring both alkyne and diol functionalities, renders it a versatile precursor for the synthesis of a wide array of cyclic and heterocyclic compounds. Its reactivity allows for intramolecular and intermolecular cyclization reactions, leading to diverse molecular architectures.

A prominent method for heterocycle synthesis from but-2-yne-1,4-diol analogs is through Brønsted acid-catalyzed cycloisomerization. acs.org This reaction efficiently yields substituted furans, which are significant structural motifs in many natural products and pharmaceuticals. The process involves the acid-catalyzed intramolecular cyclization of the diol, followed by dehydration to form the aromatic furan (B31954) ring.

Furthermore, this compound and its derivatives can participate in more complex cascade reactions to form intricate heterocyclic systems. For instance, the acid-catalyzed condensation of diarylbut-2-yne-1,4-diols with 2-naphthols results in the formation of spiro[indene-1,1′-naphthofurans] and dinaphthofurans through a series of intramolecular transformations. researchgate.net This highlights the capacity of the butynediol scaffold to generate significant molecular complexity in a single step.

The compound also serves as a key starting material in multi-step syntheses of important heterocycles. It is a known precursor for the production of 3,4-ethylenedioxythiophene (B145204) (EDOT), a monomer for the widely used conducting polymer PEDOT, although the synthetic route can be lengthy, involving several transformations. clockss.org In natural product synthesis, derivatives of but-2-yne-1,4-diol are utilized to construct complex heterocyclic cores, such as isocoumarins, via cross-coupling and subsequent cyclization strategies. nih.gov

However, the formation of the desired cyclic product is not always straightforward. Research into the synthesis of novel phosphorus-sulfur heterocycles has shown that the reaction of a ferrocene-based thionation reagent with but-2-yne-1,4-diol did not yield the expected ten-membered heterocycle. nih.gov Instead, an acyclic disulfide product was obtained in high yield, demonstrating that the reactivity of the starting diol can lead to unexpected, non-cyclic products under certain conditions. nih.gov

The versatility of the butynediol framework extends to transition metal-catalyzed reactions. Acetylenic precursors derived from but-2-yne-1,4-diol can undergo [2+2+2] cyclotrimerization reactions, catalyzed by complexes of cobalt or rhodium, to form substituted benzene (B151609) rings, which are fundamental carbocyclic structures. atamankimya.comuwindsor.ca

Chemoselective and Regioselective Considerations in Multi-Functionalized Systems

In reactions involving multi-functionalized molecules like this compound, chemoselectivity (the preferential reaction of one functional group over another) and regioselectivity (the preference for bond formation at one position over all other possible positions) are critical considerations for achieving a desired synthetic outcome.

A clear example of controlling selectivity is demonstrated in the Brønsted acid-catalyzed synthesis of furans from but-2-yne-1,4-diols. acs.org The reaction outcome can be directed by simple modifications of the reaction conditions, showcasing a divergence in product selectivity.

At room temperature, a tandem alkylation/cycloisomerization occurs when a 1,3-dicarbonyl compound is present, leading chemoselectively to a tetrasubstituted furan . acs.org

Conversely, by increasing the reaction temperature to 80°C in the absence of the dicarbonyl compound, the reaction pathway shifts to a preferential dehydrative rearrangement, resulting in a 2,3,5-trisubstituted furan . acs.org

This temperature-dependent selectivity allows for the controlled synthesis of different furan substitution patterns from the same starting diol.

Table 1: Selective Furan Synthesis from But-2-yne-1,4-diol Analogs acs.org
ReactantsKey ConditionProduct TypeSelectivity Type
But-2-yne-1,4-diol + 1,3-Dicarbonyl CompoundRoom TemperatureTetrasubstituted FuranChemoselective
But-2-yne-1,4-diol80 °CTrisubstituted FuranRegioselective

Regioselectivity is also a key factor in transition metal-catalyzed reactions. In the [2+2+2] cyclotrimerization of unsymmetrical alkynes, different constitutional isomers of the resulting benzene ring can be formed. The use of specific catalysts, such as calixarene-bound titanium complexes, can induce high regioselectivity, favoring the formation of 1,2,4-substituted benzene derivatives over the 1,3,5-isomers. uwindsor.ca

Another fundamental example of chemoselectivity is the partial hydrogenation of the alkyne moiety in but-2-yne-1,4-diol. Using specific catalysts, such as palladium on calcium carbonate (Pd/CaCO3) in the presence of ammonia (B1221849), the carbon-carbon triple bond can be selectively reduced to a cis-double bond to form cis-2-butene-1,4-diol, without affecting the primary alcohol groups. researchgate.net Without this selectivity, the reaction could proceed to full saturation, yielding 1,4-butanediol, or cause hydrogenolysis of the C-O bonds. researchgate.net

Table 2: Chemoselective Hydrogenation of 2-Butyne-1,4-diol researchgate.net
Catalyst SystemMajor ProductSelectivityUndesired Byproducts
1% Pd/C1,4-ButanediolLowButenediol, n-Butanol
1% Pd/CaCO3–NH3cis-2-Butene-1,4-diolHighMinimal

These examples underscore the importance of carefully selecting catalysts and reaction conditions to navigate the complex reactivity of polyfunctional molecules like this compound, enabling the precise construction of target molecules.

Mechanistic Investigations and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions at a molecular level. researchgate.net For alkynyl diols, DFT calculations are employed to map potential energy surfaces, identify stable intermediates, and calculate the energy barriers associated with different reaction pathways, such as hydrogenation or C-H activation. researchgate.netrsc.org

Transition State Analysis and Energy Barriers

These calculations allow for a direct comparison of different potential mechanisms. By comparing the energy barriers of competing pathways, researchers can predict which reaction is more likely to occur under specific conditions.

Table 1: Representative DFT-Calculated Energy Barriers for a Hypothetical Reaction Pathway This table illustrates the type of data generated from DFT calculations for a multi-step reaction.

Step Species Relative Free Energy (kcal/mol) Description
1 Reactants 0.0 Starting materials
2 Transition State 1 (TS1) +24.3 Energy barrier for the first step rsc.org
3 Intermediate -5.0 A stable species formed during the reaction
4 Transition State 2 (TS2) +25.1 Energy barrier for the second step (rate-determining) rsc.org

Molecular Orbital Analysis (e.g., FMO, NBO) for Reactivity Prediction

To gain deeper insight into chemical reactivity, DFT calculations are often coupled with molecular orbital analyses like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.

FMO analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial for predicting the outcomes of pericyclic reactions and understanding interactions between molecules, such as a diene and a dienophile in a Diels-Alder reaction. acs.orgajol.info

NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method is particularly useful for quantifying stabilizing interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. mdpi.com For example, NBO analysis can quantify the stabilization energy from the interaction between a lone pair orbital (LP) and an anti-bonding orbital (σ*), providing a quantitative measure of delocalization effects that influence a molecule's stability and reactivity. ajol.infomdpi.com

Table 2: Example of NBO Second-Order Perturbation Analysis This table shows representative data from an NBO analysis, indicating the stabilization energy from donor-acceptor orbital interactions.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) O σ* C-C 5.2
σ C-H σ* C-C 2.5
LP (1) N π* C=O 50.8 mdpi.com

Solvent Effects Modeling on Reaction Mechanisms

The solvent can play a critical role in reaction kinetics and mechanism. Computational models, particularly continuum solvation models like the Polarizable Continuum Model (PCM), are frequently used with DFT to simulate the influence of a solvent. rsc.org These models represent the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and their impact on the energies of reactants, intermediates, and transition states.

Studies have shown that changing solvent polarity can dramatically alter the preferred reaction pathway. rsc.org For example, a concerted, non-ionic pathway might be favored in a non-polar solvent, while a stepwise, ionic mechanism becomes more favorable in a polar solvent. rsc.org Furthermore, solvent can influence reaction rates through competitive adsorption onto a catalyst surface, an effect observed in liquid-phase hydrogenation reactions. gla.ac.uk

Kinetic Modeling and Rate Constant Determination of Key Reactions

Kinetic modeling provides a mathematical framework to describe the rate of a chemical reaction and its dependence on various parameters like concentration, temperature, and pressure. For reactions involving but-2-yne-1,4-diol, such as its synthesis or subsequent hydrogenation, kinetic models are developed to optimize reaction conditions and reactor design.

One notable example is the kinetic model for the Reppe synthesis of 2-butyne-1,4-diol (B31916), which involves the reaction of formaldehyde (B43269) and acetylene (B1199291). This model assumes a surface reaction between adsorbed acetylene and formaldehyde in the liquid phase and was used to correlate experimental results.

For the selective hydrogenation of 2-butyne-1,4-diol, a Langmuir-Hinshelwood (L-H) type rate model has been proposed. researchgate.net This model is common in heterogeneous catalysis and accounts for the adsorption of reactants onto the catalyst surface. The resulting rate equation can describe the influence of hydrogen pressure, catalyst loading, and the concentrations of reactants on the initial reaction rate. researchgate.net Such models are crucial for understanding the interplay of surface chemistry and reaction parameters.

Spectroscopic Probing of Reaction Intermediates (e.g., In Situ Spectroscopy)

While computational methods predict potential intermediates, their experimental detection is essential for confirming reaction mechanisms. In situ spectroscopic techniques, which monitor the reaction as it happens, are powerful tools for this purpose.

For reactions involving alkynyl diols, in situ infrared and surface-enhanced Raman spectroscopy (SERS) have been used to investigate the adsorption and oxidation of but-2-yne-1,4-diol on gold and platinum electrodes. researchgate.net These studies revealed that the molecules adsorb on the electrode surface, and in some cases, partially decompose to form species like carbon monoxide. researchgate.net The oxidation was found to proceed through aldehyde intermediates. researchgate.net In other studies involving acid-catalyzed domino reactions of tetraarylbut-2-yne-1,4-diols, a key cationic allenylium species was identified as a critical intermediate. researchgate.net These direct observations provide invaluable data for validating proposed mechanistic pathways.

Computational Design of Catalysts and Reaction Conditions

Beyond elucidating existing reactions, computational chemistry is increasingly used for the rational design of new catalysts and the optimization of reaction conditions. By modeling the interactions between a substrate, such as an alkynyl diol, and a catalyst, researchers can predict how changes in the catalyst's structure or the reaction environment will affect performance.

For example, computational studies can guide the rational design of additives used in electrodeposition. In the case of cobalt electrodeposition, alkynol additives like but-2-yne-1,4-diol are known to have a strong adsorption effect. researchgate.net By computationally modeling how different functional groups on an additive molecule affect its adsorption energy on various cobalt crystal planes, it becomes possible to rationally design new additives to control the properties of the deposited material. researchgate.net Similarly, computational methods can be used to screen potential catalysts for a desired transformation, such as in the design of compounds to promote specific C-N bond formations, thereby accelerating the discovery of effective catalytic systems. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds in solution and the solid state.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the primary framework for the structural determination of Non-2-yne-1,4-diol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, specific signals corresponding to the hydroxyl protons, the methylene (B1212753) protons adjacent to the hydroxyl groups, the propargylic protons, and the alkyl chain protons would be expected. The integration of these signals provides the ratio of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the number of unique carbon environments. Key signals include those for the alkynyl carbons, the carbons bearing the hydroxyl groups, and the carbons of the pentyl chain. The chemical shifts of the alkynyl carbons are particularly characteristic, typically appearing in a distinct region of the spectrum. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Hydroxyl (-OH)Variable, typically 1-5-
Methylene adjacent to OH (-CH₂OH)~3.5 - 4.5~50 - 65
Methine adjacent to OH and alkyne (-CH(OH)-)~4.0 - 5.0~60 - 75
Alkynyl (-C≡C-)-~70 - 90
Alkyl Chain (-CH₂-, -CH₃)~0.8 - 2.5~10 - 40

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the this compound molecule. emerypharma.comucl.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. emerypharma.comhuji.ac.il For this compound, COSY would show correlations between the hydroxyl protons and the protons on the adjacent carbons, as well as between the protons along the pentyl chain, confirming the carbon framework's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. umn.edulibretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure. umn.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. umn.edulibretexts.org HMBC is particularly useful for identifying connections across the alkyne and for linking the alkyl chain to the diol moiety. For instance, correlations between the protons on the carbon at position 1 and the alkynyl carbon at position 3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. ucl.ac.uk For a flexible molecule like this compound, NOESY can help determine preferred conformations in solution.

Table 2: Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY¹H - ¹HConnectivity of proton spin systems
HMQC/HSQC¹H - ¹³C (¹J)Direct C-H attachments
HMBC¹H - ¹³C (²⁻³J)Connectivity across heteroatoms and quaternary carbons
NOESY¹H - ¹H (through space)Spatial proximity of protons, stereochemistry

Solid-State NMR for Alkynyl Carbon Chemical Shift Anisotropy

Solid-state NMR (ssNMR) provides valuable information about the electronic structure and local environment of atoms in a crystalline or amorphous solid. For this compound, ssNMR can be used to measure the chemical shift anisotropy (CSA) of the alkynyl carbons. The CSA describes the orientation-dependent nature of the chemical shift and is averaged out in solution-state NMR due to rapid molecular tumbling. chemrxiv.orgmdpi.com The principal components of the chemical shift tensor provide detailed information about the electronic environment and symmetry around the alkyne bond. chemrxiv.orgnih.gov This data can be correlated with theoretical calculations to refine the understanding of bonding and electronic distribution within the molecule. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. A weak but sharp absorption around 2100-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch. The sp³ C-H stretching vibrations of the alkyl chain will appear just below 3000 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the C≡C stretch, being a symmetric and less polar bond, often gives a stronger signal than in the IR spectrum. This makes Raman a particularly useful tool for identifying the alkyne functionality. researchgate.net The O-H stretch is typically a weak band in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad, strong)Weak
Alkyne (-C≡C-)C≡C Stretch2100-2260 (weak, sharp)Strong
Alkyl (C-H)C-H Stretch2850-2960 (strong)Strong
Alcohol (C-O)C-O Stretch1000-1260 (strong)Moderate

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. memphis.edu For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 156. acdlabs.com The fragmentation of this ion would provide clues about the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 138 (M-18). libretexts.org Cleavage of the carbon-carbon bonds adjacent to the oxygen atoms is also a common fragmentation route. libretexts.orgnih.gov For instance, cleavage between C1 and C2 or C4 and the adjacent carbon in the pentyl chain would lead to characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. libretexts.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing chromophores, or light-absorbing groups, will exhibit absorption at specific wavelengths. The triple bond of an alkyne can act as a chromophore.

This compound is expected to have weak absorptions in the UV region due to π → π* and n → π* transitions. uzh.chtanta.edu.eg The isolated alkyne and the non-bonding electrons of the hydroxyl groups are the primary chromophores. Since there is no extended conjugation in the molecule, the absorptions are not expected to be in the visible region. The λ(max) would likely be below 200 nm for the π → π* transition of the alkyne. The n → π* transitions involving the oxygen lone pairs are generally weaker and may be observed at longer wavelengths. libretexts.org The exact position and intensity of these absorptions can be influenced by the solvent environment. tanta.edu.eg

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly cataloged in crystallographic databases like the Cambridge Structural Database (CSD), the methodology for its analysis would follow established principles for small organic molecules, particularly other alkynediols. wisc.educam.ac.uk The analysis of related compounds, such as 1,1,4,4-tetramethylbut-2-yne-1,4-diol and other substituted alkynols, reveals key structural features that would be anticipated in this compound. acs.org

A crucial aspect of the solid-state structure of diols is the formation of intermolecular and intramolecular hydrogen bonds. wikipedia.orgrsc.org The hydroxyl (-OH) groups in this compound would act as both hydrogen bond donors and acceptors, creating a network of these interactions that dictates the crystal packing. acs.orgnih.gov These hydrogen-bonding networks are a primary stabilizing force in the crystal lattice of such alcohols. acs.org A systematic study of various alkynol and alkynediol crystal structures has shown that the most common hydrogen-bond pattern involves a tetramer of hydroxyl groups forming various geometries. acs.org

To determine its structure, a suitable single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. nih.govlibretexts.org As the crystal is rotated, a unique diffraction pattern is recorded, from which the electron density map and, ultimately, the complete molecular structure can be calculated. nih.gov The expected data would include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom.

Illustrative Crystallographic Data for a Related Alkynediol

The following table presents typical crystallographic data that would be obtained from an X-ray diffraction experiment, using published data for a similar alkynediol, 2-butyne-1,4-diol (B31916), as a representative example. nih.gov

ParameterRepresentative Value (for 2-Butyne-1,4-diol)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.45 Å, b = 4.82 Å, c = 10.78 Å
α = 90°, β = 101.5°, γ = 90°
Volume (V) 226 ų
Molecules per Cell (Z) 2
Key Interactions Intermolecular Hydrogen Bonding
This data is for illustrative purposes based on a related compound and does not represent experimentally determined values for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying individual components in a mixture. pan.olsztyn.pl It is widely used to assess the purity of synthesized compounds and can be adapted for various analytical challenges, including the separation of chiral molecules and the analysis of compounds with poor detection characteristics. phenomenex.comresearchgate.net

Purity Assessment

For a non-chiral compound like this compound, a reversed-phase HPLC method is typically the method of choice for purity analysis. nih.gov This involves a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A standard approach would utilize a C18 column with a mobile phase consisting of a gradient mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Detection for a simple diol, which lacks a strong UV-absorbing chromophore, can be challenging. A Refractive Index Detector (RID) is a suitable option for universal detection of such aliphatic compounds. protocols.io Alternatively, a UV detector set to a low wavelength (around 200-210 nm) might provide sufficient sensitivity. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table of Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (Octadecyl silica), 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Elution Gradient elution (e.g., starting with 95% A, ramping to 100% B)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or UV at 210 nm

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Derivatization Studies

Since aliphatic alcohols like this compound have weak or non-existent UV chromophores, derivatization is a common strategy to enhance detection sensitivity for HPLC-UV or fluorescence analysis. researchgate.netnih.gov This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the hydroxyl groups of the diol. tandfonline.com

A variety of reagents can be used for this purpose. For instance, reacting the diol with phthalic anhydride (B1165640) can form phthalate (B1215562) hemiesters, which possess a strong UV chromophore. nih.govmolnar-institute.com Other common derivatizing agents for hydroxyl groups include acyl chlorides and isocyanates that introduce aromatic or other chromophoric systems into the molecule. researchgate.nettandfonline.com This pre-column derivatization allows for trace-level quantification using standard HPLC-UV detectors. The reaction conditions must be optimized to ensure complete and reproducible derivatization without generating interfering byproducts. tandfonline.com

Chiral Separation

The structure of this compound contains a chiral center at the C4 position. Therefore, it exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based chiral columns are commonly used for separating a wide range of chiral compounds, including alcohols. phenomenex.comnih.gov The separation is typically performed in normal-phase mode, using a mobile phase like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov

This compound as a Versatile Building Block in Complex Molecule Synthesis

In the field of advanced organic synthesis, this compound serves as a key building block. Current time information in Whatcom County, US. The presence of both alkyne and diol functionalities in a single molecule provides strategic advantages for constructing intricate molecular frameworks. Current time information in Whatcom County, US. Its reactivity is centered around these groups, allowing for sequential or chemo-selective reactions to build molecular complexity. Current time information in Whatcom County, US.

This compound is explored as a foundational scaffold for creating molecules with specific and potent biological functions. The rigid alkyne unit and the reactive hydroxyl groups can be chemically modified to mimic the core structures of natural products or to develop entirely new bioactive compounds. Researchers envision its use in forming the backbone of molecules designed to interact with biological targets. Examples of its potential applications in this area include its use as a scaffold for enzyme inhibitors, receptor antagonists, or ligands that mediate protein-protein interactions. Furthermore, the diol's structure can be functionalized by attaching other biomolecules, such as peptides, nucleotides, or carbohydrates, to produce hybrid molecules with potentially enhanced biological activity.

Target Molecule Class Synthetic Role of this compound Potential Biological Function
Enzyme InhibitorsServes as a core structural scaffold.Therapeutic intervention
Receptor AntagonistsProvides the molecular backbone for synthesis.Modulation of cell signaling
Protein-Protein Interaction LigandsActs as a foundational framework.Research tools, drug development
Hybrid BiomoleculesFunctions as a linker for peptides, nucleotides, etc.Enhanced or targeted bioactivity

The utility of this compound extends to its role as a precursor for intermediates in the pharmaceutical sector. Current time information in Whatcom County, US. Its structure is a valuable starting point for synthesizing more complex molecules that are key components of active pharmaceutical ingredients (APIs). Current time information in Whatcom County, US. The ability to transform both the alkyne and diol groups allows for the creation of diverse molecular structures from a single starting material, making it an efficient component in a multi-step synthesis pathway toward new therapeutic agents.

Synthesis of Natural Product Scaffolds and Bioactive Molecules

Monomer and Crosslinker in Polymer Chemistry and Advanced Functional Materials

In materials science, this compound is recognized for its potential in polymer chemistry, where it can function as both a monomer and a crosslinking agent to create advanced functional materials. Current time information in Whatcom County, US. Its distinct structure is an attractive feature for designing novel materials with highly specific and desirable properties.

As a monomer, this compound can be incorporated into polymer chains to develop high-performance materials. The hydroxyl groups can react with other monomers to form polymer linkages, such as those in polyesters or polyurethanes. The inclusion of the alkyne functionality within the polymer backbone introduces rigidity and specific chemical reactivity that can be leveraged in subsequent material modifications. Polymers derived from this compound are projected to exhibit enhanced mechanical, thermal, and optical properties. Research suggests that such polymers could possess high stiffness, strength, and toughness, making them candidates for demanding applications in the aerospace, automotive, and biomedical sectors. It also serves as a building block for biomimetic polymers that are designed to replicate the structure and function of natural macromolecules like proteins or polysaccharides.

Polymer Type / Application Role of this compound Resulting Material Properties Potential Industries
High-Performance PolymersMonomer.High stiffness, strength, toughness.Aerospace, Automotive
Advanced Functional MaterialsMonomer/Building Block. Current time information in Whatcom County, US.Specific thermal and optical properties.Materials Science
Biomimetic PolymersBuilding Block.Mimics natural biomolecules (e.g., proteins).Biomedical Engineering, Drug Delivery

The chemical versatility of this compound makes it a prime candidate for engineering functional materials where properties can be precisely tailored. Current time information in Whatcom County, US. By incorporating this diol into a material's structure, chemists can introduce specific functionalities. For instance, the alkyne group can be used as a reactive site for post-polymerization modifications, such as "click" chemistry reactions, allowing for the attachment of various functional groups to the material's surface or backbone. This capability enables the creation of materials with customized characteristics for specialized applications.

While acetylenic diols with shorter carbon chains, such as but-2-yne-1,4-diol, have been documented as effective reducing and stabilizing agents in the synthesis of metal nanoparticles, specific research detailing the integration of this compound into nanomaterial synthesis is not prominently featured in available scientific literature. The potential for its longer, more lipophilic carbon chain to influence nanoparticle formation and stability remains an area for future investigation.

An Examination of this compound in Advanced Chemical Applications

The field of specialized chemical synthesis continually explores novel compounds for their potential to advance materials science and organic chemistry. Among these is this compound, a member of the alkynediol family of organic compounds. Its molecular structure, which features a nine-carbon backbone, a carbon-carbon triple bond at the second position, and hydroxyl groups at the first and fourth carbons, suggests a potential for reactivity and utility in various applications. ontosight.ai This article focuses specifically on the role of this compound in the design of catalytic systems and functionalized supports.

Applications in Advanced Organic Synthesis and Materials Science Research

Alkynediols as a class are recognized for their versatility. They can serve as precursors and building blocks in the synthesis of more complex molecules and polymers. ontosight.aiontosight.ai The presence of both alkyne and diol functional groups allows for a range of chemical transformations. ontosight.ai In materials science, for instance, diols are fundamental monomers for producing polyesters and polyurethanes. The alkyne group offers a site for further reactions, such as cycloadditions or polymerization, suggesting that a compound like Non-2-yne-1,4-diol could be a building block for materials with specific thermal or mechanical properties. ontosight.ai In biotechnology, the functional groups of such diols could be used to create scaffolds for molecules with biological activity. ontosight.ai

A comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific research findings on the application of this compound in the design of catalytic systems and functionalized supports. While the broader class of alkynediols has been investigated in catalysis, specific data for this compound is not present in the public research domain.

For context, related compounds such as but-2-yne-1,4-diol are known to be used in various catalytic processes. For example, but-2-yne-1,4-diol is utilized in rhodium and iridium-catalyzed cycloaddition reactions and as a precursor in certain hydrogenation processes. atamanchemicals.com Additionally, diol-functionalized supports, often based on polymers, have been developed for use in heterogeneous catalysis, where they can enhance catalyst stability and recyclability. rsc.orgresearchgate.net These supports can be crucial in developing more sustainable and efficient chemical processes.

However, it is critical to emphasize that these examples pertain to other diols and not to this compound itself. The specific properties and reactivity of this compound, influenced by its longer carbon chain, would require dedicated experimental investigation to determine its suitability for similar applications. Without such studies, any potential role in catalytic system design remains purely speculative.

As a result of the absence of published research in this specific area, no detailed research findings or performance data for this compound in catalytic system design or on functionalized supports can be presented.

Data on Catalytic Performance of this compound

Catalyst SystemReaction TypeSubstrateProduct(s)Yield (%)Selectivity (%)Source
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

There is currently no available data in the scientific literature regarding the catalytic performance of this compound in the specified applications.

Future Research Directions and Emerging Areas in Non 2 Yne 1,4 Diol Chemistry

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

A major focus of modern chemical synthesis is the development of processes that are environmentally friendly. For alkynediols like Non-2-yne-1,4-diol, this involves creating synthetic pathways that are atom-economical and utilize non-hazardous materials. Research in this area is directed towards using transition metal catalysts, such as iridium and ruthenium complexes, which can facilitate cyclization reactions with water as the only byproduct, representing a significant step forward in green chemistry. clockss.orgacs.org

The pursuit of sustainability also extends to the choice of starting materials. Future syntheses will likely leverage alcohols derived from renewable sources as precursors, further reducing the environmental footprint of producing this compound and its derivatives. researchgate.net Gold nanoparticle-catalyzed reactions also offer an environmentally benign route for certain transformations. mdpi.comcsic.es The principles of green chemistry, including the use of safer solvents and designing for energy efficiency, are central to this research direction. beilstein-journals.org

Exploration of Novel Catalytic Systems for Chemoselective and Stereoselective Transformations

The dual functionality of this compound presents a challenge and an opportunity for catalysis. The development of novel catalytic systems that can selectively target either the alkyne or the diol moiety is a vibrant area of research.

Gold Catalysis : Homogeneous gold catalysts have proven exceptionally effective in activating the carbon-carbon triple bond of alkynediols for nucleophilic attack. icp.ac.ru This has enabled complex cycloisomerization reactions to form valuable heterocyclic structures like spiroketals and tetrahydrofuranobenzopyrans with high regio- and stereoselectivity. mdpi.comicp.ac.ruresearchgate.net

Ruthenium Catalysis : Ruthenium complexes are versatile catalysts for converting 1,4-alkynediols into substituted pyrroles through an isomerization-cyclization sequence. acs.orgresearchgate.net They are also employed in the selective hydrogenation of the alkyne group. researchgate.net

Palladium and Nickel Catalysis : Palladium catalysts are instrumental in the selective hydrogenation of alkynediols to alkenediols and are also used in cross-coupling reactions. researchgate.netacs.orgmdpi.com Similarly, nickel-catalyzed methods are being developed for the sustainable synthesis of N-substituted pyrroles from alkynediols and various amines. researchgate.net

Copper Catalysis : Copper-based catalysts are important for reactions like the azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, and for the silylation of alkynes. rsc.orgrsc.org

Table 1: Catalytic Systems for this compound Transformations

Catalyst TypeTransformationSelectivityReference
Gold(I) Complexes (e.g., AuCl)Cycloisomerization to form spiroketals, furansHigh regio- and stereoselectivity mdpi.comicp.ac.ruresearchgate.net
Ruthenium Complexes (e.g., Cp*IrCl2)2)Conversion to substituted pyrroles; HydrogenationHigh chemoselectivity clockss.orgresearchgate.netresearchgate.net
Palladium on Supports (e.g., Pd/C, Pd/CaCO3)Selective hydrogenation to 2-butene-1,4-diol (B106632)High selectivity with modifiers like ammonia (B1221849) researchgate.net
Nickel ComplexesSynthesis of N-substituted pyrrolesTolerant to various functional groups researchgate.net
Copper(I) CatalystsAzide-Alkyne Cycloaddition (CuAAC)High efficiency and chemoselectivity rsc.org

Discovery of Undiscovered Reactivity Patterns and Derivatization Pathways

The rich chemistry of this compound is far from fully explored. Researchers are continually seeking to uncover new reaction pathways and create novel derivatives. The presence of both alkyne and hydroxyl groups allows for a wide range of transformations. solubilityofthings.com

Key derivatization pathways include:

Cycloaddition Reactions : The alkyne functionality can participate in [2+2+2] cycloadditions catalyzed by rhodium and iridium, as well as the highly reliable azide-alkyne cycloaddition (click chemistry), to create complex cyclic and heterocyclic structures. rsc.orgnih.govatamankimya.com

Oxidation and Reduction : The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones, while the alkyne can be reduced to the corresponding alkene or alkane, providing access to a variety of saturated and unsaturated polyols.

Functionalization of Hydroxyl Groups : The diol moieties can undergo esterification or etherification, allowing for the attachment of various functional groups or the formation of polymers. ontosight.ai

Multivalent Functionalization : By converting the diol into a reactive handle, such as a dicarbamate, the molecule can be used for the multivalent functionalization of polymeric scaffolds, which is particularly useful in materials science and biomedicine. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling, such as Density Functional Theory (DFT) studies, can provide deep mechanistic insights into its complex reactions. chemrxiv.org

These computational approaches allow for:

Predictive Reaction Modeling : Automated frameworks can model complex reaction networks, such as those in gold-catalyzed cycloisomerizations of alkynediols, helping to predict outcomes and identify key intermediates without experimental bias. chemrxiv.org

Catalyst Design : By modeling the interactions between the substrate and catalyst, researchers can design more efficient and selective catalysts for specific transformations.

Property Prediction : Computational methods can predict the physical and chemical properties of novel derivatives of this compound, guiding synthetic efforts toward molecules with desired characteristics for specific applications.

Integration into Flow Chemistry and Microreactor Technologies for Continuous Production

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgitri.org.tw Microreactor technology (MRT), which utilizes channels with sub-millimeter dimensions, is particularly well-suited for the synthesis of fine chemicals like this compound and its derivatives. mdpi.comsrce.hr

Key benefits of integrating MRT include:

Enhanced Safety : Many reactions, especially exothermic ones or those involving hazardous reagents, can be performed more safely on a small scale within a microreactor. beilstein-journals.orgelveflow.com

Precise Control : MRT allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. itri.org.twmdpi.com

Improved Efficiency : The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating reaction rates and often reducing by-product formation. mdpi.comelveflow.com

Scalability : Continuous flow processes can be easily scaled up by operating the reactor for longer periods or by using multiple reactors in parallel, simplifying the transition from laboratory-scale research to industrial production. itri.org.tw

Table 2: Advantages of Microreactor Technology for this compound Synthesis

AdvantageDescriptionReference
Improved SafetyEnables the use of hazardous reagents and performance of exothermic reactions under controlled conditions. beilstein-journals.org
Increased Yield & SelectivityPrecise control over reaction conditions minimizes by-products and enhances desired product formation. itri.org.tw
Faster ReactionsSuperior heat and mass transfer accelerate chemical transformations, reducing overall production time. mdpi.com
Seamless ScalabilityProduction can be increased by extending run time or numbering-up reactors, avoiding redevelopment for scale-up. beilstein-journals.orgitri.org.tw

Functionalization for Targeted Applications in Biomedical Research and Advanced Technologies

The versatile chemical nature of this compound makes it an attractive platform for creating functional molecules for specialized applications.

Biomedical Research : Derivatives of alkynediols are being explored for various biomedical applications. The ability to attach biomolecules, fluorescent probes, or therapeutic agents via click chemistry makes them valuable for creating drug delivery systems, tissue engineering scaffolds, and diagnostic tools. rsc.orgnih.govatamanchemicals.com For instance, internal alkynes based on a but-2-yne-1,4-diol structure have been used to functionalize dendrimers and polymers for gene delivery and bio-imaging. nih.gov

Advanced Materials : In materials science, this compound and its analogues can serve as crosslinking agents to enhance the mechanical properties of polymers, or as monomers in the synthesis of new polyesters and polyurethanes. ontosight.ai Their diol functionality also allows for the synthesis of hydrogels capable of absorbing large amounts of water, which have applications in various biomedical and technological fields.

Q & A

Q. What are the key synthetic routes for Non-2-yne-1,4-diol, and how do structural analogs inform its reactivity?

this compound can be synthesized via catalytic hydrogenation of alkynediol precursors or through hydroxylation of conjugated dienes. Structural analogs like cis-2-butene-1,4-diol (a diol with a double bond) demonstrate that steric and electronic factors heavily influence reactivity. For example, in Grubbs’ cross metathesis, the cis-configuration of 2-butene-1,4-diol enhances reaction efficiency due to favorable orbital alignment . When designing synthetic protocols, consider solvent polarity and catalyst selection (e.g., palladium complexes for Heck-Matsuda coupling) to optimize yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • GC-MS : Ideal for volatile derivatives; for example, silylation of hydroxyl groups improves volatility. Retention indices and fragmentation patterns (e.g., m/z 88 for diol fragments) aid identification .
  • HPLC : Use diol-bonded silica columns (e.g., Chromolith® DIOL) for polar analytes. Adjust mobile phase pH to enhance separation of hydroxylated compounds .
  • NMR : 1H^{1}\text{H}-NMR distinguishes stereoisomers via coupling constants (e.g., cis-vs trans-diols). 13C^{13}\text{C}-NSP (non-uniform sampling) can resolve overlapping signals in complex mixtures .

Q. How does the molecular structure of this compound influence its physicochemical properties?

The rigid alkyne backbone and vicinal diol groups confer high polarity, enabling hydrogen bonding with solvents like methanol or DMSO. This increases solubility in polar aprotic solvents but reduces stability under acidic conditions due to potential lactonization. Comparative studies with 2-butene-1,4-diol show that replacing the double bond with a triple bond (non-2-yne) increases molecular rigidity, affecting crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s catalytic activity?

Discrepancies often arise from stereochemical variations or catalyst deactivation. For instance, in palladium-catalyzed couplings, ligand-free systems may form nanoparticles, reducing efficiency. To address this:

  • Use flow reactors to minimize Pd aggregation and enhance reaction kinetics .
  • Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate tautomerization (e.g., pyrrole derivatives in transaminase reactions) .
  • Validate reproducibility using standardized reference materials from NIST or analogous databases .

Q. What strategies optimize this compound’s application in polymer chemistry?

As a chain extender, this compound’s linear structure promotes alignment with isocyanate groups (e.g., MDI) in polyurethanes. However, steric hindrance from methyl side groups (as seen in DPG analogs) can disrupt domain formation. Mitigate this by:

  • Adjusting glycol chain length to balance rigidity and flexibility .
  • Conducting dynamic mechanical analysis (DMA) to correlate diol structure with glass transition temperature (TgT_g) and tensile strength .

Q. How does this compound interact in enzymatic systems, and what are the thermodynamic considerations?

In alcohol dehydrogenase (ADH)-mediated reductions, the diol’s cis-configuration facilitates lactonization, shifting equilibrium toward product formation. For transaminases, tautomerization of intermediates (e.g., 5H-pyrrole → 1H-pyrrole) drives reactions to completion. Key steps:

  • Use excess cis-diamine donors to achieve >99% enantiomeric excess .
  • Monitor pH-dependent tautomerization via UV-Vis spectroscopy to optimize enzyme activity .

Q. What are the challenges in isolating this compound from natural sources, and how can they be addressed?

Natural isolation (e.g., from Cyathea spp.) is complicated by low abundance and co-eluting compounds. Strategies include:

  • Fractional crystallization followed by GC-MS to identify derivatives like 3-(1-ethoxyethoxy)-2-methylbutane-1,4-diol .
  • Solid-phase extraction (SPE) with diol-functionalized resins to enrich polar metabolites .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s role in metabolic pathways?

  • Use 13C^{13}\text{C}-labeled diols in Bacillus licheniformis cultures to track incorporation into polyhydroxyalkanoates (PHAs) via isotopic ratio mass spectrometry (IRMS) .
  • Apply RNA-seq to identify genes upregulated during diol metabolism (e.g., bl12345, regulated 3-fold under diol stress) .

Q. What computational tools predict this compound’s reactivity in organometallic systems?

  • DFT calculations (e.g., B3LYP/6-311+G**) model transition states in cross-metathesis reactions .
  • Molecular dynamics (MD) simulations assess steric effects in Pd-catalyzed couplings, guiding ligand design .

Data Interpretation and Reporting

Q. How can conflicting results in polymer mechanical properties be analyzed?

Contradictions often stem from inconsistent curing conditions or diol purity. Recommendations:

  • Perform ANOVA on tensile strength data grouped by diol source and synthesis batch .
  • Use X-ray diffraction (XRD) to correlate crystallinity with mechanical performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.